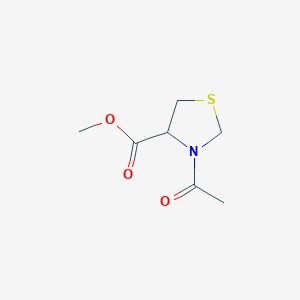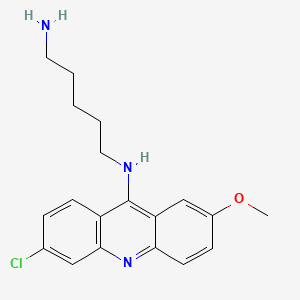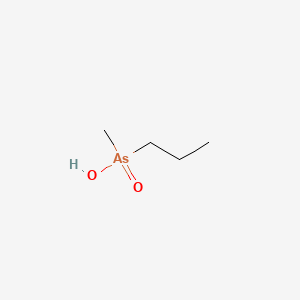
Methylpropylarsinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylpropylarsinic acid is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications. It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a methyl group and another by a propyl group. This compound is part of a broader class of organoarsenic compounds, which have been studied for their various applications in agriculture, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methylpropylarsinic acid typically involves the reaction of arsenic trioxide with methyl and propyl halides under controlled conditions. One common method is the reaction of arsenic trioxide with methyl iodide and propyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate arsenic compounds, which are then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent quality of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methylpropylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Research has explored its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Studies have investigated its potential use in chemotherapy for certain types of cancer.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of methylpropylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is exploited in its use as an antimicrobial and anticancer agent, where it targets rapidly dividing cells.
Comparación Con Compuestos Similares
Methylarsonic acid: Similar in structure but with only a methyl group attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic.
Propylarsinic acid: Contains only a propyl group attached to arsenic.
Uniqueness: Methylpropylarsinic acid is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and biological properties. This dual substitution allows for a broader range of reactions and applications compared to its simpler counterparts.
Propiedades
Número CAS |
73791-45-4 |
|---|---|
Fórmula molecular |
C4H11AsO2 |
Peso molecular |
166.05 g/mol |
Nombre IUPAC |
methyl(propyl)arsinic acid |
InChI |
InChI=1S/C4H11AsO2/c1-3-4-5(2,6)7/h3-4H2,1-2H3,(H,6,7) |
Clave InChI |
BSFPFOQSGBQFMD-UHFFFAOYSA-N |
SMILES canónico |
CCC[As](=O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
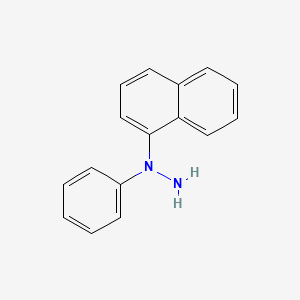

![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)
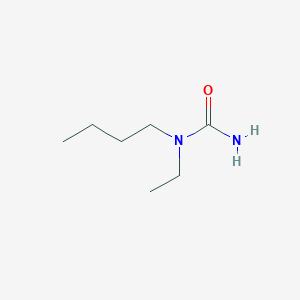
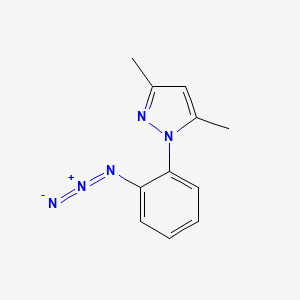
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
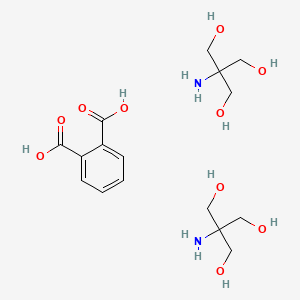
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
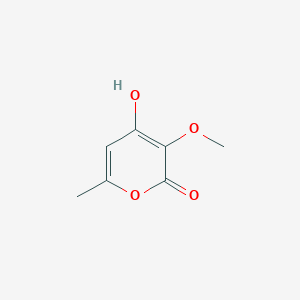
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
